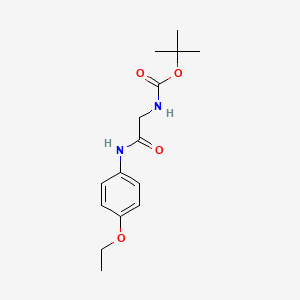

N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide

Description

N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide is a glycine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-ethoxyphenyl substituent. The Boc group is widely used in peptide synthesis for temporary amine protection due to its acid-labile nature, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) . This compound’s amide functional group confers stability against hydrolysis compared to ester analogs, making it suitable for applications requiring prolonged stability.

Properties

IUPAC Name |

tert-butyl N-[2-(4-ethoxyanilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-5-20-12-8-6-11(7-9-12)17-13(18)10-16-14(19)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOYSHHIDBUQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide typically involves the following steps:

Protection of Glycine: Glycine is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-glycine.

Coupling Reaction: The protected glycine is then coupled with 4-ethoxyaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Deprotection: Removal of the Boc group yields N-(4-ethoxyphenyl)glycinamide.

Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for potential therapeutic applications due to its structural features.

Biological Studies: Used in studies involving enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide involves its interaction with biological molecules through its amide and ethoxyphenyl groups. These interactions can affect enzyme activity and protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Protecting Group Analysis

- Boc Group : The target compound’s Boc group offers superior acid sensitivity compared to methoxycarbonyl (Moz) and carbamoyl groups. This allows selective deprotection in multi-step syntheses, a critical advantage in peptide chemistry . In contrast, Moz requires stronger acidic/basic conditions for removal, limiting its utility in delicate syntheses.

- Carbamoyl Group : Found in N-Methyl-N-phenylcarbamoylglycine ethyl ester, this group enhances solubility in polar solvents but lacks the orthogonality of Boc for sequential deprotection strategies.

Substituent Effects

- 4-Ethoxyphenyl vs. Benzyl/Phenyl : The ethoxy group in the target compound donates electron density via its oxygen atom, increasing aromatic ring reactivity compared to benzyl or simple phenyl substituents. This may enhance interactions with biological targets (e.g., enzymes or receptors) or alter crystallization behavior .

Functional Group Comparison

- Amide vs. Ester : The amide in the target compound resists hydrolysis under physiological conditions, unlike esters in Methoxycarbonyl glycine ethyl ester or N-Methyl-N-phenylcarbamoylglycine ethyl ester. This stability is advantageous for in vivo applications but may require harsher conditions for synthetic modifications.

- Isothiocyanate : Present in tert-Butylisothiocyanato-(2-benzyl)-acetate, this group enables rapid coupling with amines or thiols, contrasting with the target compound’s inert amide functionality.

Research Implications

While highlights cardioprotective activity in a thiazole-hydrazine derivative, the target compound’s bioactivity remains unstudied in the provided materials.

- Drug Delivery : Boc protection and amide stability could make it a prodrug candidate.

- Material Science : High lipophilicity may aid in designing hydrophobic coatings or polymers.

Further studies should explore its reactivity, stability under physiological conditions, and biological activity relative to analogs like Levocarnitine or Mildronate .

Biological Activity

N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide is a synthetic derivative of glycine, notable for its potential biological activities. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various biochemical contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N2O3, with a molecular weight of approximately 291.37 g/mol. The structure includes an ethoxyphenyl substituent that contributes to its biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H23N2O3 |

| Molecular Weight | 291.37 g/mol |

| CAS Number | [Not specified] |

| Purity | >90% |

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific proteins and enzymes. The compound's Boc group allows for selective reactions that can enhance binding affinities to target sites.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by interfering with metabolic pathways crucial for tumor growth.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in glycolysis and other metabolic processes, making it a candidate for further investigation in metabolic disorders.

Case Studies

Several studies have evaluated the biological effects of this compound:

- Study on Cancer Cell Lines : One study demonstrated that the compound significantly reduced cell viability in MCF7 breast cancer cells, indicating its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

- Enzyme Interaction Studies : Another research focused on the compound's interaction with hexokinase, a key enzyme in glycolysis. Docking studies revealed that this compound binds effectively to the active site, suggesting it could serve as a competitive inhibitor.

In Vitro Studies

In vitro assays have provided insights into the pharmacological potential of this compound:

- Cytotoxicity Assays : The compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating moderate potency.

- Mechanistic Studies : Flow cytometry analysis showed increased levels of reactive oxygen species (ROS) in treated cells, highlighting oxidative stress as a possible mechanism behind its anticancer effects.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to evaluate differences in biological activity:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10-30 | Enzyme inhibition, apoptosis induction |

| N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide | 15-35 | Similar mechanisms; slightly lower potency |

| N-benzoyl-N1-(3,4-dimethylphenyl)glycinamide | 20-40 | Different binding affinities; less selective |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide?

- The synthesis typically involves sequential coupling reactions. First, the tert-butoxycarbonyl (Boc) group is introduced to protect the amine moiety, followed by coupling with 4-ethoxyphenylglycine derivatives using reagents like HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Purification via column chromatography or recrystallization ensures product integrity. Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) are critical for monitoring reactions via NMR .

Q. How can researchers validate the purity and structural identity of this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves stereochemistry and functional groups, with specific attention to Boc-protected amines (~1.2–1.4 ppm for tert-butyl protons) and ethoxyphenyl aromatic signals . HPLC (C18 columns, acetonitrile/water gradients) and mass spectrometry (ESI-MS or MALDI-TOF) confirm molecular weight and purity (>95%) .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

- The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its Boc and ethoxyphenyl groups. For biological assays, dilute DMSO stocks (<1% v/v) are recommended to avoid cytotoxicity. Solubility in aqueous buffers may require sonication or co-solvents like ethanol .

Q. How stable is this compound under varying storage and reaction conditions?

- The Boc group is acid-labile; avoid trifluoroacetic acid (TFA) unless intentional deprotection is needed. Long-term storage at –20°C in anhydrous conditions prevents hydrolysis. Stability in basic conditions (pH >9) should be tested via TLC or HPLC to detect degradation products like free amines or ethoxyphenyl derivatives .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Contradictions may arise from impurities (e.g., residual coupling agents) or rotameric equilibria in the glycinamide backbone. Re-run experiments in different solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess conformational effects. Compare with computational models (DFT-based NMR predictions) to validate assignments .

Q. How can computational modeling predict the compound’s reactivity in catalytic or enzymatic systems?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties of the Boc and ethoxyphenyl groups, predicting sites for nucleophilic attack or hydrogen bonding. Molecular docking studies (AutoDock Vina) assess interactions with enzymes like GAR transformylase, which shares structural motifs with glycinamide derivatives .

Q. What experimental designs evaluate the compound’s bioactivity in cellular or enzymatic assays?

- Use endotoxin-sensitive assays (e.g., limulus amebocyte lysate tests) to detect interactions with Toll-like receptors, as seen in structurally similar glycinamide-based substrates . Dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition assays (e.g., acetyltransferase or kinase assays) quantify potency. Include controls with deprotected analogs to isolate Boc group effects .

Q. How can researchers resolve discrepancies in synthetic yields across studies?

- Yield variations often stem from differences in coupling efficiency (e.g., Boc vs. Fmoc protection) or purification methods. Optimize stoichiometry (1.2–1.5 eq of coupling reagents) and monitor reaction progress via LC-MS. Consider microwave-assisted synthesis to enhance glycinamide bond formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.